Fesoterodine Related Impurity 3
Description
Properties
CAS No. |
1435768-96-9 |
|---|---|
Molecular Formula |
C26H35NO3 |
Molecular Weight |
409.57 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-Methyl-propanoic Acid 2-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-formylphenyl Ester |
Origin of Product |
United States |
Strategies for Impurity Control and Mitigation in Fesoterodine Drug Development
Application of Quality by Design (QbD) Principles to Impurity Control
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development. nih.govwjpmr.com It aims to build quality into the product from the outset by thoroughly understanding the product and the manufacturing process. nih.gov The QbD framework is defined in ICH guidelines Q8, Q9, and Q10. nih.gov
For impurity control, the QbD process begins with defining a Quality Target Product Profile (QTPP), which includes the desired purity of the final product. pharmaexcipients.com From the QTPP, Critical Quality Attributes (CQAs) are identified; for fesoterodine (B1237170), the level of Fesoterodine Related Impurity 3 is a CQA as it has the potential to impact product safety. pharmaexcipients.com The core of QbD is to establish a 'design space'—a multidimensional combination of process parameters that have been demonstrated to ensure that the CQAs are consistently met. nih.gov
A key component of QbD is Quality Risk Management, which involves proactively identifying and evaluating potential sources of risk to product quality. nih.gov For this compound, a risk assessment would be performed to understand its formation pathways and implement appropriate controls. Tools such as Failure Mode and Effects Analysis (FMEA) can be used to systematically evaluate each step of the manufacturing process. nih.gov
The risk assessment identifies variables in the process that could impact the level of the aldehyde impurity. These could include the quality of a specific starting material, the temperature of a reaction, or the efficiency of a purification step. registech.com Once these risks are identified, they are ranked based on their severity and likelihood of occurrence, and mitigation strategies are developed. This risk-based approach ensures that control efforts are focused on the most critical areas of the manufacturing process, leading to a more robust and reliable method for producing high-purity fesoterodine. nih.gov
Table 2: Example Risk Assessment for this compound using FMEA Principles
| Process Step | Potential Failure Mode (Cause) | Potential Effect | Risk Mitigation/Control Strategy |
|---|---|---|---|
| Intermediate Synthesis | Oxidation of the hydroxymethyl intermediate | High level of Impurity 3 in the final API | Modify reaction conditions (e.g., temperature, reagents) for selective synthesis. researchgate.net Implement in-process controls to monitor the reaction. |
| Starting Material | Presence of aldehyde analogue in key starting material | Carry-over of impurity throughout the process | Establish stringent specifications and analytical tests for starting materials. www.gov.il Qualify suppliers based on their ability to meet quality standards. gmp-compliance.org |
| Purification | Inefficient removal of Impurity 3 during crystallization | Final API does not meet purity specifications | Optimize crystallization parameters (solvent, temperature profile). epo.orggoogle.com Use highly specific analytical methods (e.g., HPLC) to verify impurity removal. researchgate.net |
| Drug Product Storage | Oxidative degradation of Fesoterodine to form Impurity 3 | Reduced shelf-life and potential safety concerns | Select appropriate and compatible excipients. pharmaexcipients.com Use protective packaging to shield from light and oxygen. aquigenbio.com Define appropriate storage conditions. aquigenbio.com |
Development of Control Strategies and Critical Control Points
The effective control of this compound hinges on a deep understanding of its formation pathways. This impurity is recognized as both a process-related impurity, potentially arising during the synthesis of fesoterodine, and a degradation product that can form during storage. researchgate.netpharmtech.com Its structure, featuring a formyl group in place of the hydroxymethyl group on the phenyl ring of fesoterodine, suggests that its formation is likely due to an oxidation reaction.
The final step in the synthesis of fesoterodine typically involves the acylation of (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol with isobutyryl chloride. google.com The starting material for this step, or the final fesoterodine molecule itself, possesses a primary alcohol (hydroxymethyl group) which is susceptible to oxidation to an aldehyde (formyl group), thereby generating this compound.
Based on this understanding, several critical control points (CCPs) can be identified to minimize the formation of this impurity:
Quality of Starting Materials and Intermediates: The purity of the key intermediate, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, is a critical factor. The presence of any oxidizing agents or pre-existing aldehyde-containing impurities in this starting material could directly lead to the formation of this compound. Therefore, stringent quality control of this intermediate is a crucial first step.
Reaction Conditions: The conditions of the acylation reaction must be carefully controlled. The choice of solvent, temperature, and the presence of any potential oxidizing agents can significantly influence the rate of formation of the aldehyde impurity. For instance, carrying out the reaction under an inert atmosphere can help prevent oxidation.
Purification Processes: The purification of the final fesoterodine API is a critical step to remove any formed Impurity 3. Crystallization is a common and effective method for purifying the final product and removing impurities. pharmtech.com The selection of an appropriate solvent system and the control of crystallization conditions, such as temperature and cooling rate, are vital for the efficient removal of this impurity.
Storage and Handling: Given that this compound is also a degradation product, the storage conditions of the final API are a critical control point. Exposure to heat, light, and oxygen can promote the oxidation of the hydroxymethyl group. Therefore, fesoterodine should be stored in well-closed containers, protected from light, and at controlled temperatures to minimize the formation of this impurity over time. pharmtech.com
A robust analytical method, such as a stability-indicating High-Performance Liquid Chromatography (HPLC) method, is essential for monitoring the levels of this compound throughout the manufacturing process and during stability studies. researchgate.netderpharmachemica.com Such methods allow for the detection and quantification of the impurity, ensuring that it remains below the acceptable limits defined by regulatory authorities. google.com
Below is a table summarizing the potential control points and the rationale for their importance:
| Critical Control Point | Rationale for Control |
| Raw Material Quality | To prevent the introduction of oxidizing agents or pre-existing aldehyde impurities. |
| Reaction Conditions | To minimize the oxidation of the hydroxymethyl group during the acylation step. |
| Purification Steps | To effectively remove any formed this compound from the final API. |
| Storage and Handling | To prevent the degradation of fesoterodine and the formation of the impurity over time. |
Design Space for Impurity Control
The concept of a "design space," as outlined by the International Council for Harmonisation (ICH) Q8 guideline, provides a systematic approach to pharmaceutical development. It represents the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Establishing a design space for the control of this compound involves a comprehensive understanding of how various process parameters influence its formation.
The development of a design space for this specific impurity would involve a series of structured experiments to map the relationship between critical process parameters (CPPs) and the critical quality attribute (CQA), which in this case is the level of this compound.
Key process parameters that would be investigated include:
Temperature of the acylation reaction: Higher temperatures could potentially accelerate the oxidation of the hydroxymethyl group.
Reaction time: Prolonged reaction times might increase the opportunity for side reactions, including oxidation.
Molar ratio of reactants: The stoichiometry of the reactants could influence the reaction kinetics and the formation of by-products.
Type and amount of base used in the acylation step: The basicity and concentration of the base can affect the stability of the reactants and products.
Solvent selection for reaction and crystallization: The polarity and purity of the solvent can impact reaction selectivity and purification efficiency.
Crystallization temperature profile: The cooling rate and final temperature of crystallization can significantly affect the inclusion or exclusion of impurities in the crystal lattice.
The data generated from these studies would be used to define a region of operation for each parameter within which the level of this compound is consistently maintained below the required threshold. This multidimensional space constitutes the design space for impurity control.
The following table illustrates a hypothetical design space for key parameters in the final synthesis and purification steps of fesoterodine to control Impurity 3:
| Critical Process Parameter | Investigated Range | Proven Acceptable Range (Design Space) | Rationale |
| Acylation Reaction Temperature | 0 - 25 °C | 5 - 15 °C | Lower temperatures minimize the rate of oxidation of the hydroxymethyl group. |
| Crystallization Solvent (e.g., Acetone:Water ratio) | 80:20 - 95:5 | 90:10 - 92:8 | Optimizes the solubility difference between fesoterodine and Impurity 3 for efficient removal. |
| Final Crystallization Temperature | -5 - 10 °C | 0 - 5 °C | Lower temperatures promote higher yield while ensuring effective impurity purging. |
By operating within this established design space, manufacturers can ensure that the manufacturing process is robust and consistently produces fesoterodine with a very low and controlled level of this compound, thereby ensuring the quality and safety of the final drug product. This approach moves away from a rigid, fixed manufacturing process to a more flexible and scientifically-driven framework for quality assurance.
Q & A
Q. What analytical methods are recommended for identifying and quantifying Fesoterodine Related Impurity 3 in pharmaceutical formulations?
A stability-indicating RP-HPLC method using a C18 column with gradient elution (mobile phase: 0.05% trifluoroacetic acid in water and 0.02% TFA in methanol) has been validated for separating degradation products and process-related impurities, including this compound. Detection at 220 nm ensures specificity, with method validation covering precision (RSD < 2%), accuracy (98–102%), and linearity (R² > 0.999) . For regulatory compliance, FDA guidelines recommend spiked/stress samples to demonstrate separation and impurity profiling .
Q. How can researchers ensure accuracy and reproducibility in impurity quantification during method validation?
Method validation must include robustness testing (e.g., column temperature variations ±5°C, flow rate ±0.1 mL/min) and ruggedness assessments across different laboratories. Data integrity is maintained through raw chromatograms, integrated peak areas, and batch-specific metadata (e.g., analytical procedure number, manufacturing date) as per FDA guidelines .
Q. What regulatory standards govern impurity profiling for this compound in generic drug submissions?
ANDA submissions require impurity limits based on batch analysis data, ensuring clinical sample impurity levels do not exceed those supported by animal safety studies. Process impurities and degradants must be structurally identified if exceeding identification thresholds (e.g., 0.1% for APIs) .
Q. How are reference standards for this compound characterized and validated?
Reference standards must comply with pharmacopeial guidelines (USP/EP) and include detailed structural elucidation (NMR, HRMS) and purity data (>98%). Traceability to certified materials and batch-specific COAs are critical for QC applications .
Advanced Research Questions
Q. What strategies resolve co-eluting impurities in chromatographic analysis of Fesoterodine formulations?
Gradient elution optimization (e.g., adjusting methanol:water ratios) and column selection (e.g., Waters Symmetry C18) enhance resolution. For persistent co-elution, hyphenated techniques like LC-MS/MS with selective ion monitoring can differentiate impurities based on mass fragmentation patterns .
Q. How can forced degradation studies be designed to predict stability-related impurities in Fesoterodine?
Stress testing under acidic/alkaline hydrolysis (0.1N HCl/NaOH, 80°C), oxidative (3% H₂O₂), thermal (60°C), and photolytic (ICH Q1B) conditions identifies degradation pathways. Isolated impurities (e.g., via preparative HPLC) are characterized using NMR and high-resolution mass spectrometry .
Q. What methodologies are employed for structural elucidation of unknown impurities in Fesoterodine?
Unknown impurities are isolated via preparative HPLC, followed by ¹H/¹³C NMR for functional group analysis and HRMS for molecular formula determination. Comparative spectral databases (e.g., USP PF) aid in identifying structural analogs .
Q. How can researchers address discrepancies in impurity levels across stability studies?
Discrepancies may arise from variable storage conditions or analytical method drift. Use of system suitability tests (e.g., RRT consistency checks) and inter-laboratory cross-validation ensures data reliability. Open-ended survey questions in data collection can flag outliers for re-analysis .
Q. What role does mass spectrometry play in impurity profiling beyond chromatographic methods?
LC-MS/MS enables impurity identification at trace levels (LOQ < 0.05%) and differentiation of isobaric impurities. Quantitative MS workflows (e.g., MRM mode) enhance sensitivity for genotoxic impurities requiring sub-ppm detection .
Q. How are impurity thresholds aligned with environmental risk assessments for Fesoterodine-related compounds?
While Fesoterodine itself undergoes environmental risk evaluation (log Pow = 0 at pH 7), impurities are assessed for persistence, bioaccumulation, and toxicity (PBT criteria). Computational models (e.g., ECOSAR) predict ecotoxicity if experimental data are lacking .
Methodological Tables
Table 1: Key Parameters for HPLC Method Validation (Adapted from )
| Parameter | Requirement | Example Value for Fesoterodine Impurity 3 |
|---|---|---|
| Linearity Range | R² ≥ 0.999 | 0.1–1.5 µg/mL |
| Precision (RSD) | Intra-day ≤ 2% | 1.2% |
| Accuracy | 98–102% recovery | 99.5% |
| LOD/LOQ | Signal-to-noise ratio ≥ 3/10 | 0.03 µg/mL / 0.1 µg/mL |
Table 2: Forced Degradation Conditions and Outcomes
| Condition | Degradation Observed | Major Impurity Formed |
|---|---|---|
| Acidic Hydrolysis | 15% degradation | Hydrolytic dimer |
| Oxidative Stress | 10% degradation | N-oxide derivative |
| Photolytic Exposure | <5% degradation | No significant impurities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
